molecular formula C23H20O3S2 B2654450 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one CAS No. 477762-69-9

6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one

Cat. No.: B2654450
CAS No.: 477762-69-9
M. Wt: 408.53
InChI Key: OZAGQWBWALYFMS-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its complex structure, which includes methoxy groups, a sulfanyl group, and a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methoxyacetophenone and thiourea under basic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol (e.g., 4-methylthiophenol) reacts with a suitable leaving group on the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as demethylation followed by introduction of other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Demethylation can be achieved using boron tribromide (BBr3), followed by substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and sulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one stands out due to its benzothiophene core, which imparts unique electronic and steric properties. The presence of both methoxy and sulfanyl groups further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanyl-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3S2/c1-15-4-11-19(12-5-15)27-22-20-13-10-18(26-3)14-21(20)28(24)23(22)16-6-8-17(25-2)9-7-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGQWBWALYFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(S(=O)C3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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